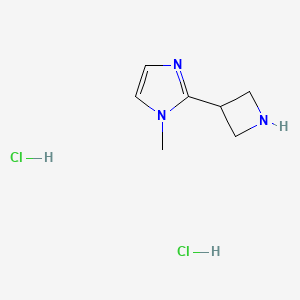
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride” is a synthetic compound. It contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . It also contains an imidazole ring, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of azetidine derivatives has been studied extensively. The starting compound, N-Boc-azetidin-3-one, can be converted to the corresponding N-Boc-azetidine-3-ylidenes via a Horner–Wadsworth–Emmons reaction . The reaction of racemic amino esters with sodium hydroxide in methanol can afford the target racemic N-Boc-amino acids . The optically active enantiomers of 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids can be prepared via optical resolution of the racemates .Chemical Reactions Analysis
The rearrangement reaction of dialkyl 2-[1-diphenylmethyl)azetidin-3-yl]propane-1,3-dioates during saponification has been studied . Contrary to a previous report postulating the formation of a 4-(hydroxy-methyl)-2-oxo-pyrrolidine-3-carboxylic acid derivative, the rearrangement reaction led to a lactone ring .作用机制
The mechanism of action of 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride is not fully understood. However, it has been shown to interact with various molecular targets in the body such as enzymes and receptors, leading to its biological activities.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of certain enzymes such as tyrosine kinases, which are involved in the development of cancer. It has also been shown to modulate the activity of certain receptors such as GABA receptors, which are involved in the regulation of neurotransmitter signaling.
实验室实验的优点和局限性
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for testing. It also has a unique structure and biological activities, making it a promising candidate for drug discovery and development. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and its biological activities may vary depending on the specific molecular targets it interacts with.
未来方向
There are several future directions for research on 2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride. One potential direction is to further investigate its mechanism of action and molecular targets, which could lead to the development of more effective drugs targeting specific diseases. Another direction is to explore its potential applications in combination therapy with other drugs, which could enhance its therapeutic effects. Additionally, further research is needed to evaluate its safety and toxicity profile for potential clinical use.
Conclusion
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its unique structure and biological activities make it a subject of interest for researchers in the pharmaceutical industry. Future research on this compound could lead to the development of new drugs targeting various diseases, providing new treatment options for patients.
合成方法
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride can be synthesized through a multistep process involving the reaction of 3-aminomethylazetidine with 1-methylimidazole in the presence of a suitable solvent and catalyst. The resulting product can then be purified and isolated through various techniques such as column chromatography and recrystallization.
科学研究应用
2-(Azetidin-3-yl)-1-methylimidazole;dihydrochloride has been extensively studied for its potential applications in drug discovery and development. Its unique structure and biological activities make it a promising candidate for the development of new drugs targeting various diseases such as cancer, infectious diseases, and neurological disorders.
属性
IUPAC Name |
2-(azetidin-3-yl)-1-methylimidazole;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-3-2-9-7(10)6-4-8-5-6;;/h2-3,6,8H,4-5H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMYCRJAEOFVJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2CNC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


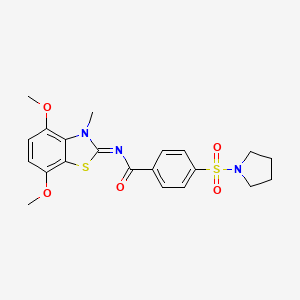
![N-[[1-(Cyclopropylmethyl)piperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2389377.png)
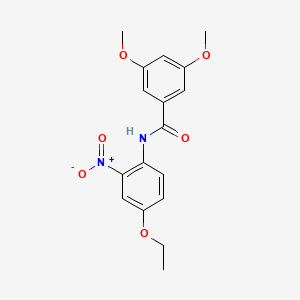

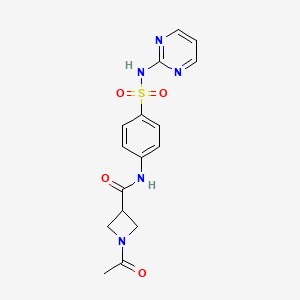
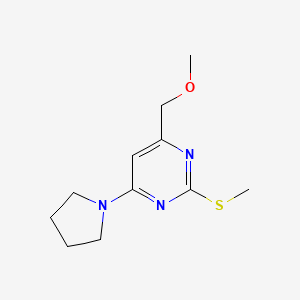
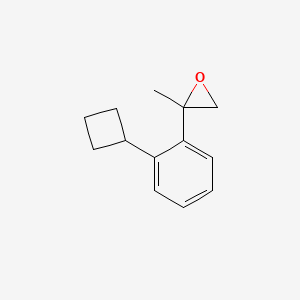
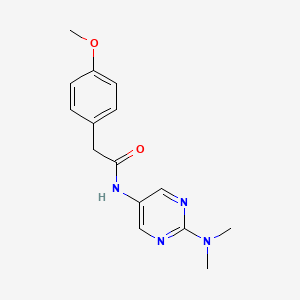
![N-(3-chlorophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2389386.png)
![Methyl 2-[(acetyloxy)(4-fluoro-3-methoxyphenyl)methyl]acrylate](/img/structure/B2389387.png)
![2-(4-chlorophenoxy)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-methylpropanamide](/img/structure/B2389388.png)
![ethyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2389389.png)
![2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2389390.png)